4-Chloro-2-(4-chlorophenylazo)phenol
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Overview
Description
4-Chloro-2-(4-chlorophenylazo)phenol is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is notable for its two chlorine atoms attached to the phenyl rings, which can influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chlorophenylazo)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-chlorophenol in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale output. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-chlorophenylazo)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols or anilines, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(4-chlorophenylazo)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chlorophenylazo)phenol involves its interaction with molecular targets through its azo and phenolic groups. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their structure and function. In biological systems, it may act as an inhibitor of specific enzymes or disrupt cellular processes by interacting with DNA.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Shares the phenolic structure but lacks the azo group.
2-Chloro-4-nitrophenol: Contains a nitro group instead of the azo group.
4-Chloro-2-nitroaniline: Similar aromatic structure with a nitro group instead of the phenolic group.
Uniqueness
4-Chloro-2-(4-chlorophenylazo)phenol is unique due to the presence of both azo and phenolic groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
2491-55-6 |
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Molecular Formula |
C12H8Cl2N2O |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
4-chloro-2-[(4-chlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H8Cl2N2O/c13-8-1-4-10(5-2-8)15-16-11-7-9(14)3-6-12(11)17/h1-7,17H |
InChI Key |
KVTZMQCZCURMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
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